molecular formula C16H9BrClNO2 B1596972 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid CAS No. 351327-32-7

6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B1596972
CAS No.: 351327-32-7
M. Wt: 362.6 g/mol
InChI Key: DLRGQCSCQAFQBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid typically involves the reaction of 2-aminobenzophenone with appropriate brominating and chlorinating agents. One common method involves the use of bromine and phosphorus tribromide for bromination, followed by chlorination using thionyl chloride . The reaction conditions often require refluxing in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: 6-Bromo-2-(4-chlorophenyl)quinoline.

    Substitution: 6-Thioquinoline derivatives.

Scientific Research Applications

6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms on the quinoline ring can enhance its potential as a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRGQCSCQAFQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362463
Record name 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351327-32-7
Record name 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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